7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline
Description
Properties
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAJIRBYLUHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Esterification Protocol:
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Ethyl Ester Formation : Reaction with ethanol under acidic conditions introduces the 2-ethoxycarbonyl group.
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Methyl Ester Formation : Subsequent treatment with methanol and a coupling agent (e.g., DCC) yields the 7,9-dimethoxycarbonyl groups.
Optimization Notes :
-
Use of anhydrous conditions prevents hydrolysis of ester groups.
Oxidation and Cyclization
A pivotal step involves oxidizing the pyrroloquinoline core to introduce the 4,5-dione moiety, which is later reduced or modified. The oxidation of compound 9 using ammonium cerium(IV) nitrate (CAN) is documented:
Procedure:
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Substrate : 5-Methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester (12.09 g, 0.0313 mol).
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Reagent : CAN in acetonitrile/water.
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Conditions : -5°C, 1.5 hours, acetone-dry ice cooling.
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Workup : Extraction with CH₂Cl₂, drying (MgSO₄), and silica gel purification.
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Product : 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester (62% yield).
Key Data :
Reduction and Final Functionalization
The 4,5-dione intermediate undergoes reduction to restore the aromatic quinoline system. While explicit details for the target compound are sparse, analogous reductions use:
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Chemical Reductants : NaBH₄ or LiAlH₄, though selectivity must be controlled to preserve ester groups.
Challenges :
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Over-reduction may lead to saturation of the pyrrole ring.
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Steric hindrance from ester groups necessitates optimized catalyst loading.
Alternative Pathways and Comparative Analysis
Comparative Table of Methods:
| Method | Starting Material | Key Reagent | Yield | Purity |
|---|---|---|---|---|
| Cycloaddition | 6-Methoxyquinoline | Ethyl propiolate | 50–60% | >90% |
| CAN Oxidation | Compound 9 | CAN | 62% | >95% |
| Friedlaender | 5-Aminopyrazole derivatives | Ethoxide ion | 40–50% | 85–90% |
Industrial-Scale Considerations
Large-scale production faces challenges in:
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline lies in its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activities relevant to drug development.
Case Studies :
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the pyrroloquinoline structure enhanced its cytotoxic effects against human cancer cells .
- Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photonic devices.
Applications :
- Organic Photovoltaics : The compound has been investigated for its ability to function as a light-harvesting material in organic solar cells. Its electronic properties allow for efficient charge transport, which is crucial for enhancing solar cell efficiency .
- Fluorescent Materials : Due to its photophysical characteristics, it can be utilized in creating fluorescent dyes for bioimaging applications. The compound's fluorescence properties enable its use in tracking biological processes in live cells .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth in multiple cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Material Science | Organic Photovoltaics | Enhanced charge transport properties |
| Fluorescent Materials | Suitable for bioimaging due to fluorescence |
Mechanism of Action
The mechanism of action for 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to changes in protein function or cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-f]quinoline Derivatives
Pyrroloquinoline Quinone (PQQ) and Its Esters
- PQQ (Methoxatin) : The parent compound has three carboxylic acid groups (positions 2, 7, 9) and a diketone moiety (positions 4,5). It functions as a redox cofactor in bacterial alcohol dehydrogenases .
- PQQ Triesters: describes the synthesis of triethyl 5-methoxy-PQQ-2,7,9-tricarboxylate, a precursor to PQQ. The target compound differs by having mixed ester groups (two methoxycarbonyl and one ethoxycarbonyl) and a methoxy substituent at position 5.
- Imidazolo Analogues : reports imidazolo derivatives of PQQ, where the pyrrole ring is replaced with an imidazole. These analogues exhibit altered redox behavior, underscoring the critical role of the pyrrole ring in PQQ’s cofactor activity .
Table 1: Key Structural and Functional Differences
N-Alkylated Pyrroloquinoline Derivatives
describes 1H-pyrrolo[2,3-f]quinoline derivatives with N-alkyl substituents. The target compound’s ester groups may enhance membrane permeability compared to the unmodified N-alkylated analogues .
Pyrazolo[4,3-f]quinoline Analogues
Pyrazoloquinolines, such as those in and , replace the pyrrole ring with a pyrazole. For example:
- 5-Bromo-3-methyl-7,9-diphenyl-3H-pyrazolo[4,3-f]quinolines: These exhibit topoisomerase I/IIα inhibition and cytotoxicity against leukemia cells.
- Spiro-pyrazoloquinolines: highlights diastereoselective synthesis of tetrahydro-spiro derivatives with antibacterial activity. The saturated rings in these compounds reduce aromaticity, which may limit π-π stacking interactions critical for the target compound’s bioactivity .
Table 2: Bioactivity Comparison
Other Fused Heterocycles
- Hexahydropyrido[2,3-f]quinoxalines (): These saturated derivatives exhibit antibacterial activity against E. coli and S. aureus.
Biological Activity
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline (CAS Number: 133706-80-6) is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrroloquinoline framework, suggests various biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies and findings.
- Molecular Formula : C19H18N2O7
- Molecular Weight : 386.36 g/mol
- Structure : The compound features multiple methoxy and ethoxy groups that may influence its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the reaction of starting materials under controlled conditions. The general synthetic route includes the use of copper acetate and hydrogen chloride in dichloromethane, leading to high yields of the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrroloquinoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colon cancer), and others.
- Methodology : The MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound.
Findings :
- Cytotoxicity : At a concentration of 100 µM, this compound demonstrated significant cytotoxicity against A549 cells, reducing viability to approximately 62% compared to untreated controls .
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrroloquinoline scaffold influenced anticancer activity. For instance, compounds with additional aromatic rings showed enhanced potency .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| 7,9-Dimethoxycarbonyl... | A549 | 62 | Significant cytotoxicity observed |
| Control (Cisplatin) | A549 | 50 | Standard chemotherapeutic for comparison |
Antimicrobial Activity
The antimicrobial potential of this compound was also assessed against various pathogens:
- Pathogens Tested : Multidrug-resistant strains including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
- Results : The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) were determined to evaluate effectiveness.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Klebsiella pneumoniae | 32 | Moderate |
| Staphylococcus aureus | 16 | Effective |
Case Studies
Several case studies have documented the biological activity of related compounds in the pyrroloquinoline class:
- Study on Anticancer Properties : A study involving derivatives showed that modifications at specific positions on the quinoline ring significantly enhanced anticancer efficacy while maintaining low toxicity towards normal cells .
- Antimicrobial Screening : Another study highlighted the effectiveness of similar compounds against resistant strains of bacteria, supporting the potential use of pyrroloquinolines in developing new antibiotics.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : Potential disruption of bacterial cell membranes leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing pyrroloquinoline derivatives with multiple ester substituents?
- Methodological Answer : Synthesis of poly-substituted pyrroloquinoline scaffolds often involves multi-step protocols. Key steps include:
- TosMIC (Tosylmethyl Isocyanide) Reactions : For constructing the pyrrole ring, TosMIC reagents react with nitro-substituted precursors under basic conditions (e.g., NaH in anhydrous DMSO/Et₂O). This method yields regioisomers (e.g., 20% yield for 5-methyl vs. 20% for 2-methyl derivatives), requiring chromatographic separation .
- Reductive Cyclization : Iron powder in acetic acid at 85°C reduces nitro groups and facilitates cyclization (e.g., 27% yield for compound 7 in ).
- Carboxylation Strategies : Ethyl/methoxycarbonyl groups are introduced via esterification or direct substitution using chloroformate derivatives.
- Data Table :
| Method | Key Reagents/Conditions | Yield (%) | Purity (mp, °C) | Reference |
|---|---|---|---|---|
| TosMIC Reaction | NaH, DMSO/Et₂O, 15 h | 20–27 | 152–>300 | |
| Reductive Cyclization | Fe, AcOH, 85°C, 3–6 h | 27–30 | >300–238–240 |
Q. How is the structural integrity of pyrroloquinoline derivatives validated analytically?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxycarbonyl (δ 3.8–4.2 ppm for OCH₃), ethoxycarbonyl (δ 1.2–1.4 ppm for CH₃), and pyrrole NH protons (δ 10–12 ppm). For example, compound 7f in shows distinct aromatic proton splitting patterns (δ 7.2–8.5 ppm) .
- Elemental Analysis : Confirms stoichiometry (e.g., C 70.09% vs. calculated 70.23% for 7f ) .
- IR Spectroscopy : Detects ester C=O stretches (~1700–1750 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer : Discrepancies in NMR or elemental data often arise from:
- Regioisomeric Impurities : Use preparative HPLC or 2D NMR (e.g., NOESY) to distinguish between isomers (e.g., 5-methyl vs. 2-methyl in ) .
- Solvent Artifacts : Ensure complete solvent removal (e.g., DMSO residuals shift NH proton signals).
- Dynamic Exchange : Low-temperature NMR (< 0°C) suppresses proton exchange in NH groups .
Q. What strategies enhance bioactivity in pyrroloquinoline derivatives?
- Methodological Answer :
- Substituent Tuning : Methoxy and ethoxycarbonyl groups improve lipophilicity and target binding. For example, 6,7-dimethoxyquinoline derivatives () show enhanced enzyme inhibition via π-π stacking and H-bonding .
- Hybridization : Conjugation with fluoroquinolone moieties (e.g., compound 5d in ) broadens antimicrobial activity .
- Data Table :
Q. How to design mechanistic studies for quinoline-pyrrole interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use crystallographic data of target enzymes (e.g., kinases) to model interactions with the quinoline core and ester substituents .
- Fluorescence Quenching : Monitor binding affinity via changes in tryptophan fluorescence of target proteins .
- Kinetic Assays : Measure IC₅₀ values under varying pH/temperature to assess stability-activity relationships .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Reaction Optimization : Prolonged heating (>6 h) in AcOH/Fe reduces yields due to side reactions (e.g., over-reduction). Use catalytic hydrogenation for cleaner reduction .
- Workup Limitations : Chromatography is impractical at scale. Recrystallization in EtOAc/hexane improves purity (e.g., compound 7f in with mp 248–251°C) .
- Quality Control : Implement in-situ FTIR to monitor reaction progress and prevent intermediate degradation .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
